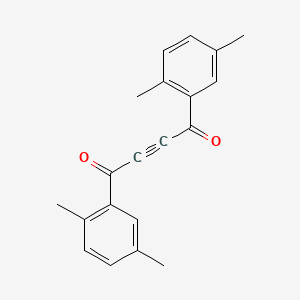
(2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone is a synthetic organic compound that belongs to the class of oxiranes and benzopyrans This compound is of interest due to its unique chemical structure, which combines an epoxide ring with a benzopyran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone typically involves the following steps:
Formation of the Epoxide Ring: The epoxide ring can be formed through the oxidation of an alkene precursor using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Coupling with Benzopyran: The benzopyran moiety can be introduced through a coupling reaction, such as a Friedel-Crafts acylation, using appropriate starting materials and catalysts like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions using reagents like peracids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the epoxide ring can yield various substituted alcohols or ethers.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme-catalyzed reactions involving epoxides.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials with unique properties.
作用機序
The mechanism of action of (2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone would depend on its specific application. For example, if used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The epoxide ring can act as an electrophile, reacting with nucleophilic sites in biological molecules.
類似化合物との比較
Similar Compounds
(2,3-Dimethyloxiran-2-yl)(7-hydroxy-2H-1-benzopyran-5-yl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.
(2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-4-yl)methanone: Similar structure but with a different substitution pattern on the benzopyran ring.
Uniqueness
The uniqueness of (2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
876345-08-3 |
|---|---|
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC名 |
(2,3-dimethyloxiran-2-yl)-(7-methoxy-2H-chromen-5-yl)methanone |
InChI |
InChI=1S/C15H16O4/c1-9-15(2,19-9)14(16)12-7-10(17-3)8-13-11(12)5-4-6-18-13/h4-5,7-9H,6H2,1-3H3 |
InChIキー |
NPQQKXNCHCSZKW-UHFFFAOYSA-N |
正規SMILES |
CC1C(O1)(C)C(=O)C2=C3C=CCOC3=CC(=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B12596692.png)

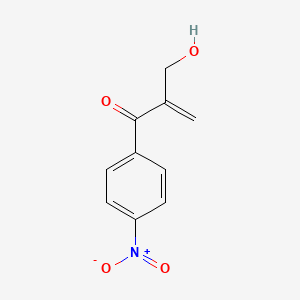
![2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole](/img/structure/B12596706.png)
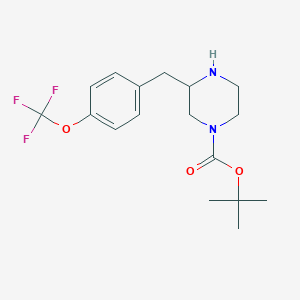
![[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12596715.png)
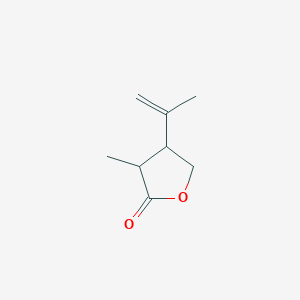


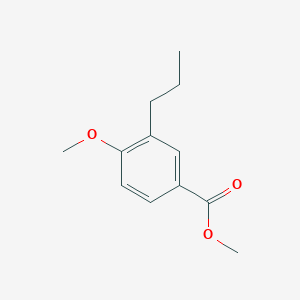
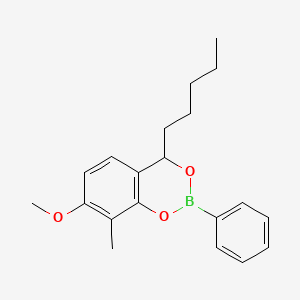
![Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12596761.png)
![4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde](/img/structure/B12596777.png)
